molecular formula C27H27N3O4 B12381115 Topoisomerase I inhibitor 16

Topoisomerase I inhibitor 16

Cat. No.: B12381115
M. Wt: 457.5 g/mol
InChI Key: XNLWKSVBRBOOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Topoisomerase I inhibitor 16 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. By inhibiting this enzyme, this compound prevents the religation of DNA strands, leading to DNA damage, cell cycle arrest, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may involve the use of starting materials such as camptothecin derivatives, which are modified through various chemical reactions to yield the final product. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes to produce larger quantities of the compound. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase I inhibitor 16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Topoisomerase I inhibitor 16 has a wide range of scientific research applications, including:

Mechanism of Action

Topoisomerase I inhibitor 16 exerts its effects by stabilizing the topoisomerase I-DNA cleavage complex, preventing the religation of the DNA strands. This leads to the accumulation of DNA breaks, which in turn triggers cell cycle arrest and apoptosis. The molecular targets of this compound include the topoisomerase I enzyme and the DNA strands involved in the cleavage complex. The pathways affected by this inhibition include DNA replication, transcription, and repair .

Comparison with Similar Compounds

Topoisomerase I inhibitor 16 can be compared with other similar compounds, such as irinotecan and topotecan. These compounds also target topoisomerase I but may differ in their chemical structure, pharmacokinetic properties, and toxicity profiles. For example:

This compound is unique in its specific chemical structure and potential for targeted delivery in antibody-drug conjugates, which may enhance its therapeutic efficacy while minimizing systemic toxicity .

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

7-hydroxy-8-methoxy-12-(3-morpholin-4-ylpropyl)-3,12-diazapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1,4,6,8,10,13,15,18,20-nonaen-17-one

InChI

InChI=1S/C27H27N3O4/c1-33-24-15-22-18(14-23(24)32)16-28-25-21-5-3-17-13-19(31)4-6-20(17)26(21)30(27(22)25)8-2-7-29-9-11-34-12-10-29/h3-6,13-16,28,32H,2,7-12H2,1H3

InChI Key

XNLWKSVBRBOOJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=C4C=CC5=CC(=O)C=CC5=C4N3CCCN6CCOCC6)NC=C2C=C1O

Origin of Product

United States

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